molecular formula C20H19BrN2O B2534754 3-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide CAS No. 1351595-72-6

3-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide

Cat. No.: B2534754
CAS No.: 1351595-72-6
M. Wt: 383.289
InChI Key: DSAZPNJQHQJBME-UHFFFAOYSA-N
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Description

3-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide is a useful research compound. Its molecular formula is C20H19BrN2O and its molecular weight is 383.289. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study presented the synthesis and characterization of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some compounds demonstrated antimicrobial action, suggesting potential applications in medical research for developing new therapeutic agents with psychotropic, anti-inflammatory, and antimicrobial properties (Zablotskaya et al., 2013).

Ligand Receptor Binding

Another study focused on the synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors. It highlighted the importance of the tetrahydroisoquinoline ring system for the σ2 receptor binding affinity and selectivity, providing insights into the design of receptor-targeted therapeutics (Xu et al., 2007).

Enzyme Inhibition for Alzheimer's Therapy

Research on selective butyrylcholinesterase (BChE) inhibitors from structural optimization of a 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivative showed improved BChE inhibitory activity. This study contributes to Alzheimer's disease research by providing a chemical template for developing selective BChE inhibitors with potential anti-Aβ aggregation activity (Jiang et al., 2019).

Imaging Sigma2 Receptor Status in Tumors

A series of fluorine-containing benzamide analogs were synthesized for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios. This research is pivotal for the non-invasive diagnosis and monitoring of tumor progression (Tu et al., 2007).

Fluorescent Chemosensors

The development of an optical chemosensor for selective detection of Al3+ ions using a benzamide-based compound illustrates the application of these compounds in environmental monitoring and bioimaging. This sensor demonstrated high selectivity and sensitivity, making it useful for detecting aluminum ions in live cell imaging (Anand et al., 2018).

Properties

IUPAC Name

3-bromo-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O/c21-19-9-5-8-17(14-19)20(24)22-11-3-4-12-23-13-10-16-6-1-2-7-18(16)15-23/h1-2,5-9,14H,10-13,15H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAZPNJQHQJBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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